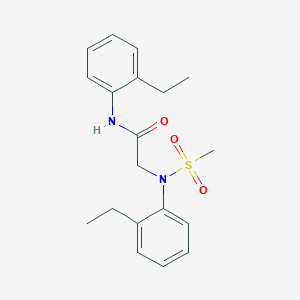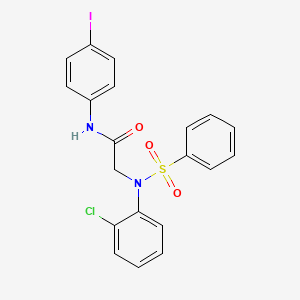
N~1~,N~2~-bis(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~1~,N~2~-bis(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a wide range of pharmacological effects.
Mechanism of Action
BAY 41-2272 works by activating the sGC enzyme, which is responsible for producing cyclic guanosine monophosphate (cGMP). cGMP is a key regulator of various physiological processes, including smooth muscle relaxation, platelet aggregation, and cell proliferation. By increasing cGMP levels, BAY 41-2272 can improve blood flow, reduce inflammation, and inhibit cell proliferation.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have a wide range of biochemical and physiological effects, including vasodilation, anti-inflammatory effects, anti-proliferative effects, and anti-thrombotic effects. It has also been shown to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
BAY 41-2272 has several advantages for lab experiments, including its high potency and selectivity for sGC activation. However, it also has some limitations, including its short half-life and potential toxicity at high doses.
Future Directions
There are several potential future directions for research on BAY 41-2272. One area of interest is its potential use in the treatment of cancer, as it has been shown to have anti-proliferative effects in various cancer cell lines. Additionally, there is interest in exploring its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, there is ongoing research into the development of more potent and selective sGC activators, which could have even greater therapeutic potential.
Scientific Research Applications
BAY 41-2272 has been studied extensively for its potential therapeutic applications in various diseases, including pulmonary hypertension, cardiovascular diseases, and cancer. It has been shown to have potent vasodilatory effects, which can improve blood flow and reduce blood pressure. Additionally, it has been shown to have anti-inflammatory and anti-proliferative effects, which can be beneficial in the treatment of cancer.
properties
IUPAC Name |
2-(2-ethyl-N-methylsulfonylanilino)-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-4-15-10-6-8-12-17(15)20-19(22)14-21(25(3,23)24)18-13-9-7-11-16(18)5-2/h6-13H,4-5,14H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQUOGIKDFQQLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2CC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3,5-dimethyl-1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)-1H-pyrazol-4-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B3720429.png)

![2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B3720437.png)
![3-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B3720449.png)
![6-amino-2-{[2-(3-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B3720454.png)
![6-amino-2-{[2-(2-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B3720458.png)
![ethyl 5-[4-(benzyloxy)benzylidene]-2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3720459.png)
![2-({[2-(4-acetyl-1-piperazinyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione](/img/structure/B3720466.png)


![2-({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B3720474.png)
![5-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3720489.png)
![6-(2-aminophenyl)-3-[(4-methylbenzyl)thio]-1,2,4-triazin-5-ol](/img/structure/B3720511.png)
![4-({[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}methyl)-N-phenyl-1-piperidinecarboxamide](/img/structure/B3720524.png)